molecular formula C18H25N3O5S B6021193 Ethyl 4-(2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazine-1-carboxylate

Ethyl 4-(2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B6021193
M. Wt: 395.5 g/mol
InChI Key: XKVUXGLOFHPQPI-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation reactions using reagents like methylsulfonyl chloride.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving ethylenediamine and dihaloalkanes.

    Coupling Reactions: The indole and piperazine moieties are coupled using appropriate coupling agents like carbodiimides.

    Esterification: The final esterification step involves the reaction of the carboxylic acid derivative with ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Ethyl 4-(2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-((1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate
  • 1-{2-[(Methylsulfonyl)amino]ethyl}-4-piperidinyl)methyl 1-methyl-1H-indol-3-carboxylate

Uniqueness

Ethyl 4-(2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, piperazine ring, and ester group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 4-(2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O5S/c1-4-26-18(23)20-9-7-19(8-10-20)17(22)14-5-6-16-15(12-14)11-13(2)21(16)27(3,24)25/h5-6,12-13H,4,7-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVUXGLOFHPQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC3=C(C=C2)N(C(C3)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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